molecular formula C21H21N3O3 B2910867 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 941882-90-2

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2910867
CAS No.: 941882-90-2
M. Wt: 363.417
InChI Key: RCUJMGPFLLREJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of a hydrazine derivative with a diketone.

    Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction where a suitable leaving group on the pyridazinone core is replaced by the 4-methoxyphenyl group.

    Attachment of the N-[(4-methylphenyl)methyl]acetamide moiety: This is usually done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide.

    Reduction: Formation of 2-[3-(4-methoxyphenyl)-6-hydroxypyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Interfering with signaling pathways: Disrupting key signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
  • 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
  • 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Uniqueness

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-3-5-16(6-4-15)13-22-20(25)14-24-21(26)12-11-19(23-24)17-7-9-18(27-2)10-8-17/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUJMGPFLLREJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.